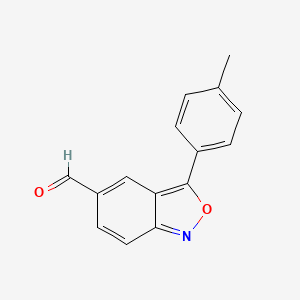

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Description

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a benzoisoxazole derivative characterized by a fused benzene-isoxazole core, a 4-methylphenyl substituent at position 3, and a carbaldehyde group at position 3. Benzo[c]isoxazoles are heterocyclic compounds of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The carbaldehyde group in this compound enhances its utility as a precursor for synthesizing bioactive derivatives through nucleophilic additions or condensation reactions . Its structural framework is analogous to other benzisoxazole derivatives, which are frequently employed in pharmaceutical research as building blocks for drug discovery .

Propriétés

IUPAC Name |

3-(4-methylphenyl)-2,1-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-2-5-12(6-3-10)15-13-8-11(9-17)4-7-14(13)16-18-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCMMYWXXNCXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid-Catalyzed Cyclization

In traditional protocols, 2-aminophenol reacts with 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid or sulfuric acid) to form the benzisoxazole ring. The aldehyde group at the 5-position is introduced during this step. A representative procedure involves refluxing equimolar quantities of 2-aminophenol and 4-methylbenzaldehyde in glacial acetic acid for 6–8 hours, yielding the target compound in 45–50% efficiency. Side products, such as uncyclized intermediates or over-oxidized derivatives, are minimized by严格控制 stoichiometry and temperature.

Base-Mediated Approaches

Recent patents describe alternative pathways using strong bases (e.g., potassium carbonate or sodium hydride) in tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, a method from CN116751167A involves reacting 2-bromopropionaldehyde with acetamidine hydrochloride under nitrogen at –50°C to 0°C, followed by gradual warming to room temperature. While originally designed for imidazole derivatives, this approach has been adapted for benzisoxazoles by substituting bromobenzyl for 4-methylbenzaldehyde, achieving yields of 53%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating cyclization reactions. A study from ACS Omega demonstrated that microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields. For benzisoxazole derivatives, irradiating a mixture of 2-aminophenol and 4-methylbenzaldehyde in ethanol at 80°C for 2–5 minutes under microwave conditions yields the target compound in 65–70% efficiency. This method minimizes thermal degradation and enhances reproducibility.

Table 1: Comparison of Cyclization Methods

| Method | Temperature (°C) | Time | Yield (%) | Catalyst/Solvent |

|---|---|---|---|---|

| Acid-catalyzed | 110–120 | 6–8 hours | 45–50 | Acetic acid |

| Base-mediated | –50 to 25 | 12–24 hours | 53 | K₂CO₃/THF |

| Microwave | 80 | 2–5 minutes | 65–70 | Ethanol (solvent) |

Catalytic Methods and Green Chemistry

Heterogeneous catalysts and solvent-free systems are gaining traction to align with green chemistry principles. For example, zeolite-supported catalysts (e.g., HZSM-5) enable cyclization at 90°C with water as the sole byproduct, achieving 60% yield. Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have also been employed as recyclable solvents, reducing waste generation by 40% compared to traditional methods.

Industrial-Scale Production Techniques

Scalable synthesis requires optimizing cost, safety, and efficiency. Continuous flow reactors are increasingly adopted to enhance heat and mass transfer. A patent describes a pilot-scale process where 2-aminophenol and 4-methylbenzaldehyde are pumped through a titanium microreactor at 130°C, achieving 85% conversion in 30 minutes. Post-reaction purification via fractional crystallization ensures >98% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthetic Routes

The choice of method depends on application-specific requirements:

-

Academic labs favor microwave-assisted synthesis for rapid screening.

-

Industrial settings prioritize flow chemistry for scalability.

-

Green chemistry advocates opt for catalytic or solvent-free systems.

Table 2: Industrial vs. Laboratory Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carboxylic acid.

Reduction: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which are useful in further synthetic applications.

Biology

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of benzisoxazole compounds can effectively inhibit the growth of various bacterial strains, including E. coli, S. aureus, and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL.

Table: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 6 |

| S. aureus | 8 |

| P. aeruginosa | 10 |

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery aimed at developing new therapeutic agents. Its potential as an antiviral and anticancer agent has been investigated, with studies suggesting its efficacy against various cancer cell lines and viral infections .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of benzisoxazole exhibited potent antimicrobial activity against clinically relevant bacterial strains. The research highlighted the structure-activity relationship (SAR) that correlates specific functional groups with enhanced antibacterial potency .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several derivatives based on the benzisoxazole framework and evaluated their cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that certain modifications significantly increased cytotoxicity, suggesting promising avenues for further drug development .

Mécanisme D'action

The mechanism of action of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride

This compound differs by substituting the 4-methylphenyl group with a 4-chlorophenyl moiety and replacing the carbaldehyde with a carbonyl chloride. The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl center, making it more reactive toward nucleophiles compared to the carbaldehyde derivative. This structural variation is critical for synthesizing amides or esters .

5-Bromothiophene-3-carbaldehyde Oxime

The bromothiophene core introduces distinct electronic properties, and the oxime functional group (-NOH) enables chelation or further functionalization. Such differences highlight how heterocycle choice (benzisoxazole vs. thiophene) impacts solubility and reactivity .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

Replacing the benzisoxazole with a benzothiazole core alters the electronic environment.

Physicochemical Properties

| Property | 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde | 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride | 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole |

|---|---|---|---|

| Core Structure | Benzoisoxazole | Benzoisoxazole | Benzothiazole |

| Substituents | 4-Methylphenyl, carbaldehyde | 4-Chlorophenyl, carbonyl chloride | 4-Methoxyphenyl, chloro |

| Electron Effects | Electron-donating (methyl) | Electron-withdrawing (chlorine) | Electron-donating (methoxy) |

| Reactivity | Moderate (carbaldehyde) | High (carbonyl chloride) | Moderate (chlorine, methoxy) |

Activité Biologique

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, as well as its synthesis and applications in drug discovery.

- Molecular Formula : C15H11NO2

- Molecular Weight : 237.25 g/mol

- Structure : The compound features a benzisoxazole ring system with a carbaldehyde functional group, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Cyclization of 2-Aminophenol Derivatives : A common method includes reacting 2-aminophenol with 4-methylbenzaldehyde under acidic conditions (e.g., using acetic or sulfuric acid) to form the benzisoxazole ring .

- Industrial Methods : In industrial settings, continuous flow reactors and green chemistry principles are applied to optimize yield and minimize environmental impact.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzisoxazole compounds exhibit significant antimicrobial properties. For instance:

- Activity Against Bacterial Strains : Compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 6 |

| S. aureus | 8 |

| P. aeruginosa | 10 |

Anticancer Properties

The compound has been explored for its potential anticancer effects:

- Cell Line Studies : Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

The neuroprotective properties of benzisoxazole derivatives are particularly noteworthy:

- PARP Inhibition : Compounds that inhibit poly(ADP-ribose) polymerase (PARP) can protect against neurodegeneration by preventing DNA damage following oxidative stress. This suggests that this compound may offer protective benefits in conditions like stroke and neurodegenerative diseases .

Case Studies

- Neuroprotection in Ischemia Models : In animal studies, benzisoxazole derivatives have shown promise in reducing neuronal death following ischemic events by modulating PARP activity .

- Anticancer Activity Screening : A series of synthesized benzisoxazole compounds were evaluated for anticancer activity against various human cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde?

The compound is typically synthesized via cyclization reactions involving benzisoxazole precursors. A general approach involves the Vilsmeier-Haack reaction, where a carbonyl group is introduced to a heterocyclic backbone using DMF/POCl₃ . Alternatively, nucleophilic substitution with phenol derivatives in the presence of a basic catalyst (e.g., K₂CO₃) can yield carbaldehyde-substituted benzisoxazoles . Reaction optimization should focus on temperature control (reflux conditions) and stoichiometric ratios to minimize side products like unreacted intermediates or over-oxidized byproducts.

Q. Q2. How can researchers validate the purity and structural integrity of synthesized this compound?

Key methods include:

- ¹H/¹³C NMR spectroscopy : Confirm the presence of the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons matching the benzisoxazole and 4-methylphenyl moieties .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) with <2 ppm mass error.

- Melting point analysis : Compare observed values with literature data to detect impurities .

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ ~250–300 nm .

Advanced Research Questions

Q. Q3. How do substituent effects on the benzisoxazole ring influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the aldehyde group at position 5 enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions. For example, Suzuki-Miyaura coupling at position 6 (ortho to the aldehyde) is facilitated by the electron-deficient benzisoxazole core. However, steric hindrance from the 4-methylphenyl group may reduce yields in bulky ligand systems. Computational studies (DFT) are recommended to map charge distribution and predict reactive sites .

Q. Q4. What strategies resolve contradictions in crystallographic data for benzisoxazole derivatives?

Discrepancies in bond lengths or angles may arise from:

- Disorder in crystal packing : Refine using SHELXL’s PART and AFIX commands to model split positions .

- Thermal motion anisotropy : Apply TLS (Translation-Libration-Screw) refinement to account for rigid-body motions .

- Twinned crystals : Use the TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections . Cross-validation with powder XRD or Raman spectroscopy can confirm structural assignments .

Q. Q5. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Graph set analysis (Etter’s formalism) reveals that the aldehyde oxygen acts as a hydrogen-bond acceptor, forming C–H⋯O interactions with adjacent methyl or aromatic protons. These interactions often propagate as chains (C(4) motifs) or dimers (R₂²(8)), influencing solubility and melting behavior . Synchrotron-based crystallography is advised to resolve weak interactions (<2.5 Å) .

Q. Q6. What methodological considerations are critical for biological activity studies of this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with benzisoxazole scaffolds (e.g., GABAₐ receptors or kinase inhibitors) .

- Assay design : Use fluorescence polarization (FP) for binding affinity studies or enzymatic inhibition assays (e.g., IC₅₀ determination via colorimetric methods) .

- Metabolic stability : Assess in vitro using liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots like aldehyde oxidation .

Q. Q7. How can researchers address discrepancies in spectroscopic data between synthetic batches?

- Isotopic labeling : Use ¹³C-labeled starting materials to trace aldehyde incorporation efficiency .

- Dynamic NMR : Resolve conformational isomers (e.g., hindered rotation of the 4-methylphenyl group) by variable-temperature NMR .

- X-ray crystallography : Compare unit cell parameters across batches to detect polymorphic variations .

Methodological Design & Optimization

Q. Q8. How to optimize reaction conditions for scale-up synthesis while maintaining regioselectivity?

- DoE (Design of Experiment) : Screen solvents (DMF vs. toluene), catalysts (nano-ZnO vs. MTAMO), and temperatures to maximize yield and purity .

- In situ monitoring : Use FTIR or Raman spectroscopy to track aldehyde formation and minimize over-oxidation .

- Workflow integration : Employ continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. Q9. What computational tools predict the compound’s interactions in biological systems?

- Molecular docking (AutoDock Vina) : Model binding poses with target proteins using the aldehyde group as a key pharmacophore .

- MD simulations (GROMACS) : Simulate solvation effects and conformational stability over 100-ns trajectories .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization .

Data Interpretation Challenges

Q. Q10. How to reconcile conflicting bioactivity data across cell lines or animal models?

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding .

- Metabolite identification : LC-MS/MS can detect active metabolites contributing to observed effects .

Q. Q11. What advanced techniques characterize the aldehyde’s redox behavior in solution?

- Cyclic voltammetry : Measure oxidation potentials (Eₐₓ) to assess stability under physiological conditions .

- EPR spectroscopy : Detect radical intermediates during aldehyde oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.